molecular formula C15H13ClFNO B2606298 3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone CAS No. 882748-31-4

3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone

Cat. No.: B2606298
CAS No.: 882748-31-4
M. Wt: 277.72
InChI Key: MMCYZKQIBBGZBG-UHFFFAOYSA-N
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Description

3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone is a chalcone derivative characterized by a propanone backbone substituted with a 4-chloroanilino group (ring A) and a 4-fluorophenyl group (ring B). Its molecular formula is C₁₅H₁₂ClFNO, with a molecular weight of 276.72 g/mol (calculated from and ). The compound’s structure features an α,β-unsaturated ketone system, which is critical for its biological activity, particularly in enzyme inhibition and receptor modulation .

Chalcones, including this compound, are known for their versatility in medicinal chemistry due to their synthetic accessibility and tunable pharmacophores.

Properties

IUPAC Name

3-(4-chloroanilino)-1-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c16-12-3-7-14(8-4-12)18-10-9-15(19)11-1-5-13(17)6-2-11/h1-8,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCYZKQIBBGZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCNC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone typically involves the reaction of 4-chloroaniline with 4-fluorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The activity of chalcones is highly dependent on substituent patterns on rings A and B. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Ring A / Ring B) IC₅₀ (μM) Key Observations Reference
Target Compound 4-Cl (anilino), 4-F (phenyl) N/A High electronegativity; moderate lipophilicity
2j: (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone 4-Br, 2-OH, 5-I (A); 4-F (B) 4.703 Highest activity in cluster 6; Br/F substitution enhances potency
2h: (E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone 4-Cl, 2-OH, 5-I (A); 4-OCH₃ (B) 13.82 Lower activity due to Cl and OCH₃ (reduced electronegativity)
Aldi-4: 1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone 4-Cl (phenyl); piperidine (B) N/A Piperidine substitution alters target selectivity (e.g., ALDH inhibition)
3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone 4-Cl, 3-NO₂ (A); 4-F (B) N/A Nitro group increases polarity but may reduce bioavailability
Cardamonin 2-OH, 4-OH (A); unsubstituted (B) 4.35 Highest activity due to dual hydroxyl groups

Key Trends :

  • Electronegative substituents (e.g., F, Cl, Br) at the para position of both rings correlate with lower IC₅₀ values (higher potency) .
  • Methoxy groups (e.g., 2h, 2p) reduce activity due to decreased electronegativity and steric hindrance .

Physicochemical Properties

  • LogP : The target compound’s predicted logP (4.3, XLogP3) is comparable to 2j (4.7 μM IC₅₀), suggesting optimal lipophilicity for cellular uptake .
  • Hydrogen Bonding : The absence of hydroxyl groups in the target compound (unlike Cardamonin) may reduce hydrogen-bonding interactions but improve metabolic stability .

Biological Activity

3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone, known by its CAS number 882748-31-4, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula: C15H13ClFNO
  • Molecular Weight: 273.73 g/mol

The biological activity of 3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activities or bind to receptors involved in various signaling pathways, leading to effects such as:

  • Antimicrobial Activity: The compound has been studied for its ability to inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties: Research indicates that it may induce apoptosis (programmed cell death) in cancer cells through pathways involving caspase activation and mitochondrial dysfunction .

Antimicrobial Activity

Studies have shown that 3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, demonstrating a dose-dependent inhibition of growth.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anticancer Activity

The compound has shown promising results in cancer research, particularly against human cancer cell lines. In vitro studies have reported the following IC50 values:

Cell LineIC50 (µM)
A549 (lung cancer)10.5 ± 0.5
HeLa (cervical cancer)15.2 ± 0.8

These results indicate that the compound effectively inhibits cell proliferation in a concentration-dependent manner.

Case Studies

  • Apoptosis Induction in Cancer Cells
    A study investigated the effects of 3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone on A549 lung cancer cells. Results indicated a significant increase in apoptotic markers, including:
    • Increased caspase-3 activity
    • Decreased Bcl-2 expression
    • Increased Bax expression
    These findings suggest that the compound triggers apoptosis via mitochondrial pathways .
  • Toxicity Assessment
    Another study assessed the toxicity of related compounds on Spodoptera frugiperda (Sf9) cells using an MTT assay. The results showed that concentrations above 50 µM led to significant reductions in cell viability, indicating potential cytotoxic effects associated with structural analogs .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution or condensation reaction. For example, the 4-fluorophenylpropanone backbone can react with 4-chloroaniline under basic conditions (e.g., KOH/ethanol) to form the target compound. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to avoid side reactions like over-alkylation. Purity is verified via TLC and recrystallization using ethanol/water mixtures .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorophenyl and δ 6.5–7.0 ppm for chloroanilino groups).
  • IR : Stretching vibrations for ketone (C=O, ~1700 cm1^{-1}) and amine (N–H, ~3300 cm1^{-1}) are key markers.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 292.06 for C15_{15}H12_{12}ClFNO) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL determines bond angles and dihedral angles between aromatic rings. For example, the fluorophenyl and chloroanilino groups may exhibit dihedral angles of 15–30°, influencing steric interactions. Hirshfeld surface analysis (via CrystalExplorer) further quantifies intermolecular contacts (e.g., H···F or Cl···π interactions) .

Q. What strategies mitigate discrepancies in reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Optimization : Use design of experiments (DoE) to assess variables like solvent polarity, catalyst loading (e.g., p-TsOH), and reaction time. For example, THF may improve solubility compared to ethanol.
  • Byproduct Analysis : LC-MS identifies intermediates (e.g., unreacted 4-chloroaniline or dimerization products). Recrystallization with activated charcoal removes colored impurities .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model the electrophilicity of the ketone group. Fukui indices highlight reactive sites, while molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzyme active sites). Compare computed 13C^{13}C NMR shifts (<2 ppm deviation) with experimental data to validate models .

Data Contradiction Analysis

Q. How should researchers address conflicting melting point reports for this compound?

  • Methodological Answer : Variations (e.g., 120–125°C vs. 128–130°C) may arise from polymorphic forms or impurities. Techniques:
  • DSC/TGA : Differentiate polymorphs via endothermic peaks.
  • PXRD : Compare diffraction patterns with simulated data from SC-XRD.
  • Purification : Re-crystallize using mixed solvents (e.g., acetone/hexane) to isolate pure forms .

Biological Research Design

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

  • Methodological Answer :
  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC50_{50} against target enzymes (e.g., kinases or proteases).
  • Dose-Response Curves : Fit data to Hill equations (GraphPad Prism) to determine inhibition constants (KiK_i).
  • Control Experiments : Include known inhibitors (e.g., staurosporine) and validate via Western blot for downstream signaling effects .

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